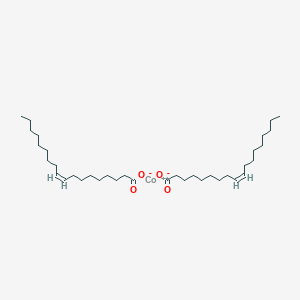
Cobalt dioleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt dioleate typically involves the reaction of cobalt salts with 9-Octadecenoic acid (9Z)-. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired cobalt complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where cobalt salts are mixed with 9-Octadecenoic acid (9Z)- under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt dioleate can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The cobalt center can also be reduced, which may affect the overall stability and reactivity of the compound.
Substitution: Ligands around the cobalt center can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be facilitated by using various ligands like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction may yield cobalt(I) complexes .
Aplicaciones Científicas De Investigación
Cobalt dioleate has several scientific research applications:
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications.
Industry: Utilized in the production of specialized materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Cobalt dioleate involves its interaction with molecular targets through coordination chemistry. The cobalt center can interact with various ligands, leading to changes in the electronic and structural properties of the compound. These interactions can affect biological pathways and processes, making it a compound of interest in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- 9-Octadecenoic acid (9Z)-, zinc salt
- 9-Octadecenoic acid (9Z)-, copper salt
- 9-Octadecenoic acid (9Z)-, nickel salt
Comparison
Compared to its zinc, copper, and nickel counterparts, Cobalt dioleate exhibits unique properties due to the specific electronic configuration and coordination chemistry of cobalt. This uniqueness makes it particularly useful in certain applications, such as catalysis and separation techniques .
Propiedades
Número CAS |
19192-71-3 |
|---|---|
Fórmula molecular |
C36H66CoO4 |
Peso molecular |
621.8 g/mol |
Nombre IUPAC |
cobalt(2+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
Clave InChI |
LHEFLUZWISWYSQ-CVBJKYQLSA-L |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Co+2] |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Co+2] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Co+2] |
Key on ui other cas no. |
14666-94-5 19192-71-3 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















